2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 3,4-dimethoxyphenylacetonitrile with a suitable amine under controlled conditions to form the desired amide linkage . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 3,4-dimethoxyphenyl and thiophene, such as:
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in various syntheses.
Thiophene derivatives: Known for their diverse biological and industrial applications.
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18(21,10-14-6-7-24-11-14)12-19-17(20)9-13-4-5-15(22-2)16(8-13)23-3/h4-8,11,21H,9-10,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEVUUDGXSLXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CC2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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